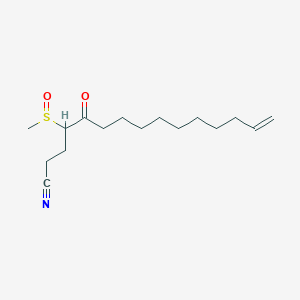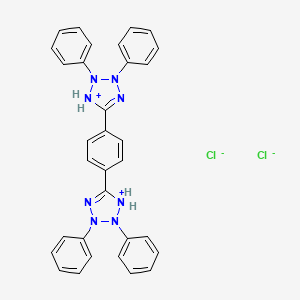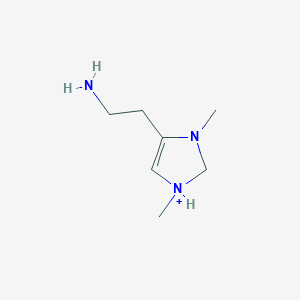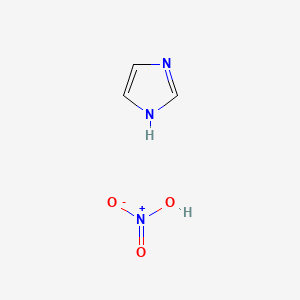
N-Acetyl-L-histidyl-N-methyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-histidyl-N-methyl-L-prolinamide is a synthetic compound that belongs to the class of N-acylated amino acids It is a derivative of histidine and proline, two naturally occurring amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidyl-N-methyl-L-prolinamide typically involves the acylation of L-histidine and L-proline derivatives. The process begins with the protection of the amino groups of the amino acids, followed by the coupling of the protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the deprotection of the amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The reaction conditions are optimized to ensure efficient coupling and minimal side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-histidyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-histidyl-N-methyl-L-prolinamide has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its potential role in modulating biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-histidyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-histidyl-N-methyl-L-prolinamide can be compared with other similar compounds, such as:
N-Acetyl-L-phenylalanine: Another N-acylated amino acid with different biological properties.
N-Acetyl-L-tyrosine: Known for its role in protein synthesis and metabolic pathways.
N-Acetyl-L-tryptophan: Studied for its potential therapeutic applications and role in neurotransmitter synthesis.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other N-acylated amino acids.
Eigenschaften
CAS-Nummer |
63193-02-2 |
|---|---|
Molekularformel |
C14H21N5O3 |
Molekulargewicht |
307.35 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H21N5O3/c1-9(20)18-11(6-10-7-16-8-17-10)14(22)19-5-3-4-12(19)13(21)15-2/h7-8,11-12H,3-6H2,1-2H3,(H,15,21)(H,16,17)(H,18,20)/t11-,12-/m0/s1 |
InChI-Schlüssel |
JEPJPIJQIXWSIG-RYUDHWBXSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NC |
Kanonische SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)

![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)




![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)

![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
